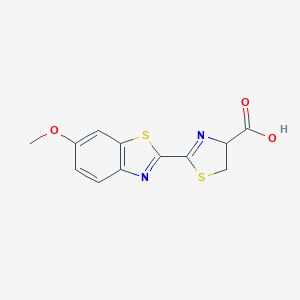
Ethinyl estradiol 17-hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethinyl estradiol 17-hemisuccinate (EEHS) is a synthetic derivative of estradiol, a natural hormone found in the human body. EEHS has been widely used in scientific research to study the biochemical and physiological effects of estradiol on various systems in the body.
Mécanisme D'action
Ethinyl estradiol 17-hemisuccinate acts as an agonist for the estrogen receptor, which is found in various tissues throughout the body. When Ethinyl estradiol 17-hemisuccinate binds to the estrogen receptor, it activates a signaling pathway that leads to changes in gene expression. These changes in gene expression can result in a variety of physiological effects, including changes in bone density, cardiovascular health, and reproductive health.
Effets Biochimiques Et Physiologiques
Ethinyl estradiol 17-hemisuccinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of cardiovascular disease, and improve reproductive health. Ethinyl estradiol 17-hemisuccinate has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethinyl estradiol 17-hemisuccinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in organic solvents, making it easy to work with in the lab. However, Ethinyl estradiol 17-hemisuccinate has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Ethinyl estradiol 17-hemisuccinate can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Ethinyl estradiol 17-hemisuccinate. One area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of immune function. Ethinyl estradiol 17-hemisuccinate has been shown to have immunomodulatory effects, and further research in this area could lead to the development of new treatments for autoimmune diseases. Another area of interest is the role of Ethinyl estradiol 17-hemisuccinate in the regulation of metabolism. Ethinyl estradiol 17-hemisuccinate has been shown to improve glucose tolerance and insulin sensitivity, and further research in this area could lead to the development of new treatments for metabolic disorders such as diabetes.
Méthodes De Synthèse
Ethinyl estradiol 17-hemisuccinate is synthesized by reacting estradiol with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Ethinyl estradiol 17-hemisuccinate has been used in various scientific research studies to investigate the effects of estradiol on different systems in the body. It has been used to study the effects of estradiol on bone density, cardiovascular health, and reproductive health. Ethinyl estradiol 17-hemisuccinate has also been used to study the effects of estradiol on the brain and nervous system.
Propriétés
Numéro CAS |
138219-86-0 |
|---|---|
Nom du produit |
Ethinyl estradiol 17-hemisuccinate |
Formule moléculaire |
C24H28O5 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28O5/c1-3-24(29-22(28)9-8-21(26)27)13-11-20-19-6-4-15-14-16(25)5-7-17(15)18(19)10-12-23(20,24)2/h1,5,7,14,18-20,25H,4,6,8-13H2,2H3,(H,26,27)/t18-,19-,20+,23+,24+/m1/s1 |
Clé InChI |
QAMBZAFJJRRREH-WOLONVGXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
17 beta-hemisuccinyl-17-ethynylestradiol ethinyl estradiol 17-hemisuccinate ethynyl estradiol 17 beta-hemisuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



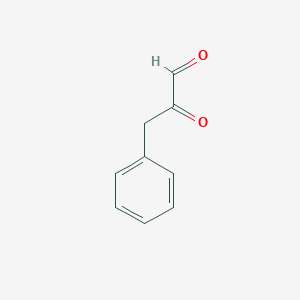
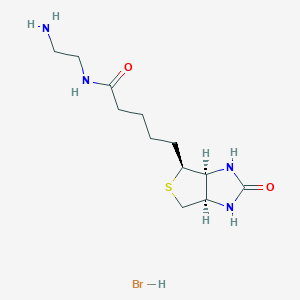
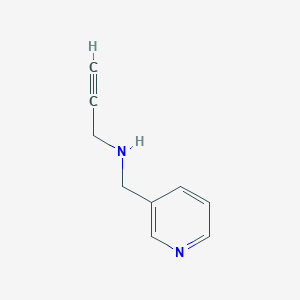
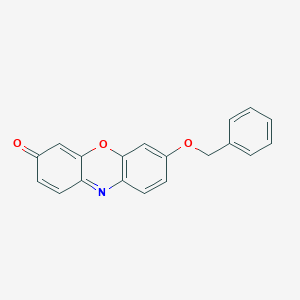
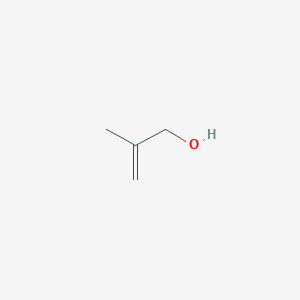
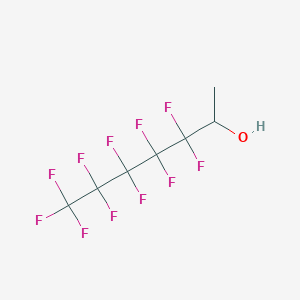
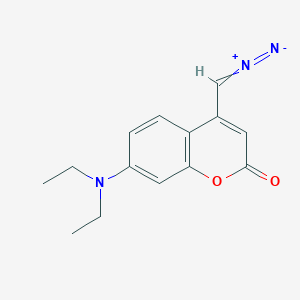
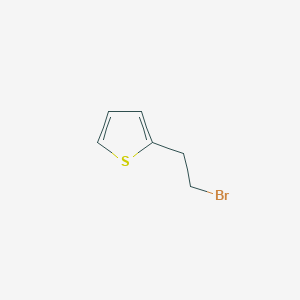
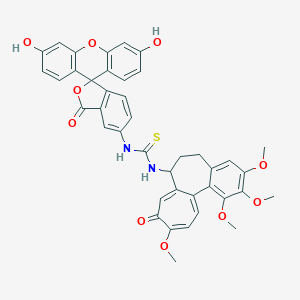
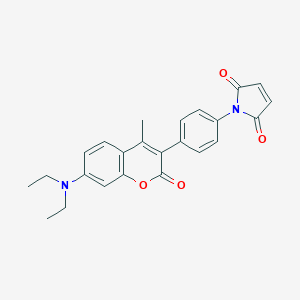
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
